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Compound of Interest

Compound Name: 5-Acetylthiophene-2-carbonitrile

Cat. No.: B1273295 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 5-
acetylthiophene-2-carbonitrile (CAS No: 88653-55-8).[1][2] Due to the limited availability of

public experimental spectra for this specific molecule, this document focuses on predicted

mass spectrometry data and outlines standard experimental protocols for acquiring Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is

intended to serve as a foundational resource for researchers working with this and structurally

related compounds.

Chemical Structure and Properties
Molecular Formula: C₇H₅NOS[1]

Molecular Weight: 151.18 g/mol [1][2]

Appearance: Very Pale Yellow Solid[2]

Melting Point: 79 °C[2]

Spectroscopic Data
Mass Spectrometry (MS)
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Direct experimental mass spectra for 5-acetylthiophene-2-carbonitrile are not readily

available in public databases. However, predicted mass-to-charge ratios (m/z) for various

adducts have been calculated and are presented below. This data is valuable for identifying the

compound in mass spectrometry analyses.

Adduct Predicted m/z

[M+H]⁺ 152.01647

[M+Na]⁺ 173.99841

[M-H]⁻ 150.00191

[M+NH₄]⁺ 169.04301

[M+K]⁺ 189.97235

[M]⁺ 151.00864

[M]⁻ 151.00974

Table 1: Predicted Mass Spectrometry Data for 5-Acetylthiophene-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for 5-acetylthiophene-2-carbonitrile are not publicly

available at this time. Researchers are advised to acquire experimental data for full structural

elucidation and confirmation. The expected spectra would show signals corresponding to the

aromatic protons on the thiophene ring, the methyl protons of the acetyl group, and the carbons

of the thiophene ring, the acetyl group, and the nitrile group.

Infrared (IR) Spectroscopy
Experimental IR spectra for 5-acetylthiophene-2-carbonitrile are not publicly available. An

experimental spectrum would be expected to show characteristic absorption bands for the C=O

stretch of the ketone, the C≡N stretch of the nitrile, and various C-H and C-S stretches

associated with the substituted thiophene ring.

Experimental Protocols
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The following are general protocols for obtaining spectroscopic data for a solid organic

compound like 5-acetylthiophene-2-carbonitrile.
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Caption: General workflow for obtaining and analyzing spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation: Dissolve approximately 5-10 mg of 5-acetylthiophene-2-carbonitrile
in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to

avoid interfering signals.

Transfer: Transfer the solution to a clean, dry NMR tube to a height of approximately 4-5 cm.

Instrumentation: Place the NMR tube in the spectrometer's probe.

Tuning and Shimming: Tune the probe to the appropriate frequencies for the nuclei being

observed (e.g., ¹H and ¹³C) and shim the magnetic field to ensure homogeneity.

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

Standard experiments such as COSY, HSQC, and HMBC can also be performed to aid in
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structural assignment.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios and

analyze the chemical shifts and coupling constants to elucidate the structure. Analyze the

chemical shifts in the ¹³C NMR spectrum to identify the carbon environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol

Sample Preparation (Thin Film Method):

Dissolve a small amount (a few milligrams) of 5-acetylthiophene-2-carbonitrile in a

volatile solvent (e.g., acetone or methylene chloride).[3]

Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).[3]

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the

plate.[3]

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide

(KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is

obtained.[4]

Place the mixture into a pellet die and apply pressure with a hydraulic press to form a

transparent or translucent pellet.[4]

Data Acquisition:

Place the salt plate or KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample holder (or a pure KBr pellet).
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Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

against the background.

Analysis: Identify the characteristic absorption frequencies (in cm⁻¹) and correlate them to

the functional groups present in the molecule.

Mass Spectrometry (MS) Protocol
Sample Preparation: Prepare a dilute solution of 5-acetylthiophene-2-carbonitrile in a

suitable solvent (e.g., methanol or acetonitrile).

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques

for small organic molecules include Electrospray Ionization (ESI) and Electron Ionization

(EI).[5]

ESI: The sample solution is sprayed through a high-voltage capillary, creating charged

droplets from which ions are generated. This is a "soft" ionization technique that often

leaves the molecular ion intact.

EI: The sample is vaporized and bombarded with a high-energy electron beam, causing

ionization and fragmentation.[5] This technique provides information about the molecular

weight and the structure of the fragments.

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio

by a mass analyzer (e.g., quadrupole, time-of-flight).[6]

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Analysis: Identify the molecular ion peak (if present) to determine the molecular weight.

Analyze the fragmentation pattern to gain insights into the molecule's structure.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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